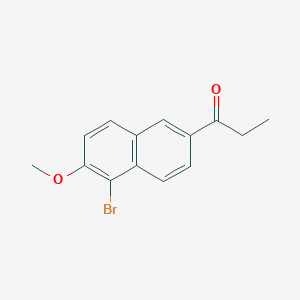

1-(5-Bromo-6-methoxynaphthalen-2-yl)propan-1-one

Description

1-(5-Bromo-6-methoxynaphthalen-2-yl)propan-1-one is a naphthalene-derived ketone featuring a bromine atom at the 5-position and a methoxy group at the 6-position of the naphthalene ring. Its molecular formula is C₁₄H₁₃BrO₂, with a molecular weight of 293.16 g/mol (calculated from ). The compound is structurally related to naproxen derivatives, which are known for their anti-inflammatory properties, but differs in substituent placement and functional groups. Its synthesis typically involves Friedel-Crafts acylation or halogenation reactions targeting the naphthalene backbone, as inferred from analogous compounds in and .

The bromine and methoxy substituents confer distinct electronic and steric properties. Bromine, an electron-withdrawing group, enhances electrophilic reactivity, while the methoxy group donates electron density via resonance, creating a polarized aromatic system. These features influence solubility, crystallinity, and biological interactions .

Properties

IUPAC Name |

1-(5-bromo-6-methoxynaphthalen-2-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c1-3-12(16)10-4-6-11-9(8-10)5-7-13(17-2)14(11)15/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMALTXIRVFBJAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC2=C(C=C1)C(=C(C=C2)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Bromo-6-methoxynaphthalen-2-yl)propan-1-one can be synthesized through a multi-step process involving the bromination of 6-methoxynaphthalene followed by a Friedel-Crafts acylation reaction. The general steps are as follows:

Bromination: 6-methoxynaphthalene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.

Acylation: The brominated product is then subjected to Friedel-Crafts acylation using propanoyl chloride and a Lewis acid catalyst like aluminum chloride to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be used to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-6-methoxynaphthalen-2-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Produces alcohols.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Bromo-6-methoxynaphthalen-2-yl)propan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for potential therapeutic properties, including antibacterial and anti-inflammatory activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-6-methoxynaphthalen-2-yl)propan-1-one depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The bromine and methoxy groups can influence the compound’s binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Pharmaceutical Potential: Brominated naphthalenyl ketones are explored as kinase inhibitors due to their ability to bind ATP pockets .

- Material Science : These compounds’ planar structures and halogen bonds make them candidates for organic semiconductors .

- Safety Profile : SDS data () classify such compounds as hazardous upon inhalation, necessitating controlled handling in industrial settings .

Biological Activity

1-(5-Bromo-6-methoxynaphthalen-2-yl)propan-1-one is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a naphthalene ring substituted with bromine and methoxy groups, along with a propanone functional group. The presence of these substituents enhances the compound's reactivity and interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The bromine atom and methoxy group play crucial roles in modulating the compound's binding affinity and specificity for various molecular targets. This interaction can lead to alterations in enzyme activity, potentially influencing metabolic pathways.

Antibacterial Activity

Research indicates that this compound exhibits antibacterial properties. In vitro studies have shown that it can inhibit the growth of several bacterial strains, suggesting its potential as a therapeutic agent against bacterial infections .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, thereby providing a basis for its use in treating inflammatory conditions .

Anticancer Potential

This compound has shown promise in anticancer research. In various cell line studies, it has been reported to induce apoptosis in cancer cells, particularly in breast cancer (MCF-7) and lung cancer (A549) models. The compound's mechanism involves triggering intrinsic apoptotic pathways, which could make it a candidate for further development as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Notable Biological Activity |

|---|---|---|

| 2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one | Structure | Inhibits cytochrome P450 enzymes (CYP1A2, CYP2C19), anti-inflammatory |

| 1-(6-Methoxynaphthalen-2-yl)propan-2-one | Structure | Moderate antibacterial activity |

The structural differences among these compounds can significantly influence their biological activities. For instance, the positioning of the bromine atom in this compound enhances its reactivity compared to its analogs .

Study on Anticancer Activity

In a recent study evaluating the anticancer properties of this compound, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with an IC50 value determined to be approximately 10 µM. Apoptosis was confirmed through flow cytometry analysis, indicating that the compound effectively triggers cell death pathways .

Investigation into Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of this compound involved treating lipopolysaccharide (LPS)-induced macrophages with this compound. Results showed a significant reduction in TNF-alpha and IL-6 levels compared to control groups, highlighting its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.